molecular formula C9H11NO2 B1149038 propionic acid-[3]pyridylmethyl ester CAS No. 10072-10-3

propionic acid-[3]pyridylmethyl ester

Cat. No.: B1149038
CAS No.: 10072-10-3
M. Wt: 165
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Description

Molecular Architecture and Functional Group Distribution

The molecular architecture of propionic acid-pyridylmethyl ester is characterized by a systematic arrangement of functional groups that define its chemical behavior and physical properties. The compound possesses a molecular formula of C9H11NO2 with a molecular weight of 165.19 grams per mole, establishing it as a medium-sized organic molecule with distinct structural domains. The central framework consists of an ester functional group that serves as the connecting bridge between the propionic acid-derived carbonyl system and the 3-pyridylmethyl alcohol component. This ester linkage exhibits the characteristic carbonyl carbon bonded to an oxygen atom, which subsequently connects to the methylene carbon of the pyridylmethyl group.

The propionic acid portion contributes a three-carbon aliphatic chain terminating in the carbonyl carbon of the ester group. This aliphatic segment provides conformational flexibility to the molecule and influences its overall three-dimensional structure. The methyl group at the terminal position of the propionic chain represents the simplest alkyl substituent, contributing to the compound's lipophilic character. The carbonyl carbon serves as an electrophilic center within the molecule, making it susceptible to nucleophilic attack in various chemical transformations typical of ester compounds.

The 3-pyridylmethyl component introduces aromatic heterocyclic character through the pyridine ring system. The pyridine ring contains a nitrogen atom at the 3-position relative to the methylene linkage, creating a six-membered aromatic ring with electron-deficient characteristics due to the electronegative nitrogen atom. This nitrogen atom can participate in hydrogen bonding interactions and can act as a coordination site for metal complexes. The methylene bridge connecting the pyridine ring to the ester oxygen provides a single-bond linkage that allows for rotational freedom around the carbon-oxygen bond.

Structural Component Molecular Contribution Functional Characteristics
Propionic acid moiety C3H5O2 Ester carbonyl, aliphatic chain
3-Pyridylmethyl group C6H6N Aromatic heterocycle, coordination site
Ester linkage -COO- Electrophilic center, hydrolyzable bond
Overall structure C9H11NO2 Combined aliphatic-aromatic character

The spatial arrangement of these functional groups creates a molecule with distinct electronic and steric properties. The pyridine nitrogen atom introduces electron-withdrawing effects that can influence the reactivity of the ester group, potentially affecting hydrolysis rates and other chemical transformations. The aromatic system provides rigidity to one portion of the molecule while the aliphatic chain maintains flexibility, resulting in a compound with intermediate conformational characteristics.

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Identification

The systematic nomenclature of propionic acid-pyridylmethyl ester follows established International Union of Pure and Applied Chemistry guidelines for naming ester compounds derived from carboxylic acids and alcohols. The compound is formally designated as 3-pyridinemethanol propanoate according to systematic naming conventions, reflecting its derivation from propanoic acid (the systematic name for propionic acid) and 3-pyridinemethanol. This nomenclature emphasizes the ester relationship between the two component molecules while maintaining clarity regarding the specific positional isomer of the pyridine ring system involved in the ester formation.

Alternative systematic designations include propionic acid 3-pyridylmethyl ester, which follows the traditional approach of naming esters by identifying the acid component followed by the alcohol-derived portion. The International Union of Pure and Applied Chemistry nomenclature system recognizes both approaches as acceptable, with the choice often depending on the specific context and traditional usage within different chemical disciplines. The systematic name accurately conveys the molecular structure by identifying the propanoic acid origin of the acyl group and the 3-pyridylmethyl origin of the alcohol component.

Properties

CAS No.

10072-10-3

Molecular Formula

C9H11NO2

Molecular Weight

165

Synonyms

propionic acid-[3]pyridylmethyl ester

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that propionic acid derivatives, including propionic acid- pyridylmethyl ester, possess a range of biological activities:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The presence of the pyridine ring may enhance anti-inflammatory activities, as seen in studies where related compounds inhibited cyclooxygenase enzymes.
  • Anticancer Potential : Some studies suggest that propionic acid derivatives can inhibit the proliferation of cancer cells, indicating potential applications in oncology.

Table 1: Biological Activities of Propionic Acid Derivatives

Activity TypeDescriptionReferences
AntimicrobialEffective against specific bacterial strains.
Anti-inflammatoryInhibits cyclooxygenase enzymes; reduces inflammation markers.
AnticancerInhibitory effects on cancer cell proliferation; potential for drug development.

Case Studies

  • Anticancer Research : A study focused on the synthesis of various derivatives of propionic acid, including propionic acid- pyridylmethyl ester, demonstrated significant inhibitory effects on colon cancer cells (HCT-116). The compounds exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating their potential as anticancer agents through selective targeting of cancerous cells while sparing normal cells .
  • Anti-inflammatory Mechanisms : Another research effort highlighted the anti-inflammatory properties of related compounds, showing strong inhibition of cyclooxygenase enzymes and modulation of cytokine release (e.g., Tumor Necrosis Factor-alpha). These findings suggest that propionic acid- pyridylmethyl ester could be developed into therapeutic agents for inflammatory diseases.

Synthesis and Modification

The ability to modify the structure of propionic acid- pyridylmethyl ester allows researchers to explore its full potential. For instance:

  • Alkylation : Introducing different alkyl groups can enhance solubility and biological activity.
  • Functionalization : Adding various functional groups can tailor the compound for specific interactions with biological targets.

Table 2: Synthesis Methods for Propionic Acid Derivatives

Synthesis MethodDescriptionYield (%)
EsterificationReaction of propionic acid with 3-pyridylmethanolHigh
TransesterificationModification using different alcoholsModerate

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Propionic acid esters with aromatic or heteroaromatic substituents exhibit distinct physicochemical and biological properties depending on their substituents. Key examples include:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activity Source
3-(4-Hydroxyphenyl)propionic acid 4-Hydroxyphenyl 166.17 Antioxidant (TEAC = 0.579)
Butyl 3-(4-hydroxyphenyl)propanoate Butyl ester of 3-(4-hydroxyphenyl)propionic acid 236.27 Reduced antioxidant activity (TEAC = 0.427)
3-(3,4-Dimethoxyphenyl)propionic acid 3,4-Dimethoxyphenyl 224.21 Pheromonal activity in mammals
4-Methylumbelliferyl propionate 4-Methylumbelliferyl ester 232.23 Fluorogenic substrate for enzymatic assays
α-[4-(3-Fluoro-5-chloropyridyl-2-oxy)-phenoxy]-propionic acid methyl ester Pyridyl-oxy phenoxy group 283.63 Herbicidal activity
3-(3-Hydroxy-4-methoxy-phenyl)-propionic acid methyl ester 3-Hydroxy-4-methoxyphenyl 210.23 Not reported (structural analog)

Research Findings and Implications

  • Antioxidant vs. Esterification Trade-off : While esterification improves lipophilicity (enhancing membrane permeability), it often reduces antioxidant efficacy due to steric effects ().
  • Substituent-Driven Bioactivity : Methoxy and nitro groups enhance stability and target specificity. For example, nitro derivatives from Arctic bacteria show unique biochemical properties ().
  • Species-Specific Biosynthesis : Sex- and age-dependent production of propionic acid esters in mammals underscores their ecological and evolutionary significance ().

Q & A

Q. What are the optimal methods for synthesizing propionic acid-[3]pyridylmethyl ester in high purity?

The synthesis typically involves esterification of propionic acid with 3-pyridylmethanol. Acid-catalyzed esterification (e.g., using sulfuric acid or p-toluenesulfonic acid) under reflux conditions is a standard approach. For higher yields, activating agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be employed to couple the acid and alcohol in anhydrous solvents such as dichloromethane or DMF . Purification via fractional distillation or column chromatography is critical to isolate the ester from unreacted starting materials, as impurities can skew downstream biological assays .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the ester’s structure, particularly the pyridylmethyl group’s proton environment (e.g., aromatic protons at δ 8.5–7.2 ppm) and the ester carbonyl signal (δ ~170 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms the ester C=O stretch (~1740 cm⁻¹). For stereochemical analysis, X-ray crystallography or computational modeling (DFT) may be required .

Advanced Research Questions

Q. How does the presence of the 3-pyridylmethyl group influence the chemical stability and reactivity of the ester under varying pH conditions?

The pyridyl group introduces pH-dependent behavior due to its basic nitrogen, which can protonate under acidic conditions, altering the ester’s solubility and hydrolysis kinetics. At neutral or alkaline pH, the ester is more prone to nucleophilic attack (e.g., hydroxide ions), leading to hydrolysis. Comparative studies with non-pyridyl esters (e.g., benzyl or methyl esters) show that the 3-pyridylmethyl group accelerates hydrolysis in basic media by 2–3×, likely due to electron-withdrawing effects stabilizing the transition state .

Q. What experimental strategies can resolve contradictions in enzymatic inhibition data observed for pyridyl-substituted propionic acid esters?

Discrepancies in inhibition assays (e.g., acetylcholinesterase or CYP450 isoforms) often arise from differences in assay conditions (pH, substrate concentration) or ester purity. To address this:

  • Standardize enzyme activity assays using purified enzymes and control for ester hydrolysis products (e.g., free propionic acid).
  • Employ kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms.
  • Validate results with structural analogs (e.g., 3-(Piperazin-1-yl)propionic acid ethyl ester) to isolate the pyridyl group’s role .

Q. What methodologies are employed to assess the metabolic pathways and bioavailability of this compound in in vitro models?

  • Absorption: Use Caco-2 cell monolayers to simulate intestinal absorption, monitoring apical-to-basolateral transport and ester hydrolysis .
  • Metabolism: Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) via LC-MS/MS.
  • Bioavailability: Compare plasma concentrations in perfused rat intestine models with in silico predictions (e.g., GastroPlus™) to account for first-pass metabolism .

Q. How can reaction mechanisms for the hydrolysis of this compound be elucidated using kinetic isotope effects or computational modeling?

  • Kinetic isotope effects (KIE): Replace hydrolytic water (H₂O) with D₂O to assess rate changes, distinguishing associative (significant KIE) vs. dissociative mechanisms.
  • Computational modeling: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map transition states and identify rate-determining steps (e.g., nucleophilic attack vs. ester bond cleavage). Studies on analogous trifluoro-pyridyl esters suggest a concerted mechanism with partial negative charge development on the carbonyl oxygen .

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